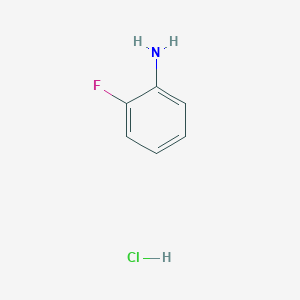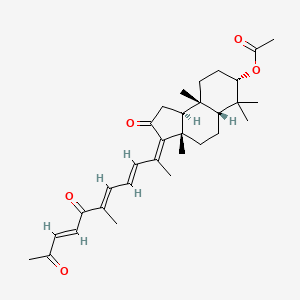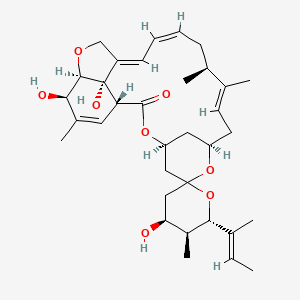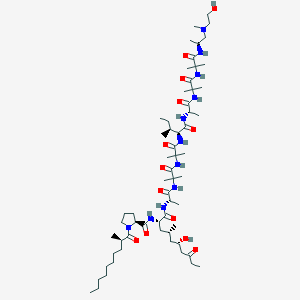
Trichopolyn I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichopolyn I is a natural product found in Trichoderma polysporum with data available.
Aplicaciones Científicas De Investigación
Research on Trichoderma and Related Compounds
Insecticidal Potential of Trichopolyn Derivatives : A study found that Trichopolyn VI, a derivative of Trichopolyn I, discovered in the fermentation broth of the fungus Trichoderma brevicompactum, showed significant insecticidal potential (Suga et al., 2015).
Biological Functions in Agriculture : Trichoderma spp., related to Trichopolyn I, are known for their biological control mechanisms in agriculture. Their use in biocontrol products has garnered attention for their potential benefits in plant disease control, plant growth, decomposition processes, and bioremediation (Nur Aisyah Zin & N. A. Badaluddin, 2020).
Interactions with Biological Membranes : Research on the interactions of Trichopolyn I with phosphatidylcholine bilayers provided insights into the bioactive mechanisms of antibiotic peptides, relevant to understanding the action of Trichopolyn I (Matsuzaki et al., 1991).
Immunosuppressive Effects : A study on Trichopolyns III-V, isolated from Trichoderma polysporum, showed immunosuppressive effects. This study also included known Trichopolyns I and II, indicating potential immunosuppressive applications for Trichopolyn I (Iida et al., 1999).
Additional Relevant Research
Translational Research on Trichoderma : This study discussed the impact of genomics investigations on the application of Trichoderma spp. in agriculture, which might be relevant to understanding the broader context of Trichopolyn I applications (Lorito et al., 2010).
Biological Control with Trichogramma : Although not directly related to Trichopolyn I, this study on the biological control of pests using Trichogramma offers a glimpse into similar research fields (Smith, 1996).
Propiedades
Fórmula molecular |
C61H111N11O13 |
|---|---|
Peso molecular |
1206.6 g/mol |
Nombre IUPAC |
(2S)-N-[(2S,4S,6S)-6-hydroxy-1-[[(2S)-1-[[1-[[1-[[(2S,3S)-1-[[(2S)-1-[[1-[[1-[[(2S)-1-[2-hydroxyethyl(methyl)amino]propan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1,8-dioxodecan-2-yl]-1-[(2R)-2-methyldecanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H111N11O13/c1-19-22-23-24-25-26-28-39(6)53(81)72-30-27-29-46(72)51(79)65-45(34-37(4)33-44(75)35-43(74)21-3)50(78)63-41(8)48(76)67-61(16,17)57(85)70-59(12,13)55(83)66-47(38(5)20-2)52(80)64-42(9)49(77)68-60(14,15)56(84)69-58(10,11)54(82)62-40(7)36-71(18)31-32-73/h37-42,44-47,73,75H,19-36H2,1-18H3,(H,62,82)(H,63,78)(H,64,80)(H,65,79)(H,66,83)(H,67,76)(H,68,77)(H,69,84)(H,70,85)/t37-,38+,39-,40+,41+,42+,44+,45+,46+,47+/m1/s1 |
Clave InChI |
OWSWXCJWFTUXHT-DKLQKDBXSA-N |
SMILES isomérico |
CCCCCCCC[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C[C@H](C)C[C@@H](CC(=O)CC)O)C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](C)CN(C)CCO |
SMILES canónico |
CCCCCCCCC(C)C(=O)N1CCCC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(C)CN(C)CCO |
Sinónimos |
tricholides trichopolyn trichopolyn B trichopolyn I trichopolyns |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



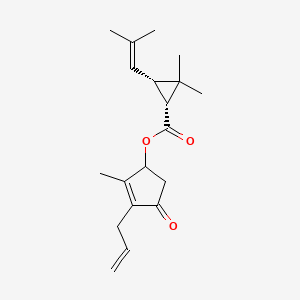
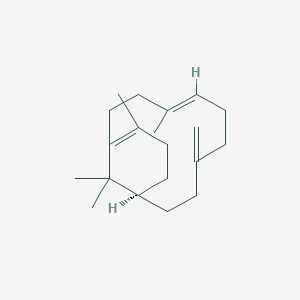

![4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1252610.png)
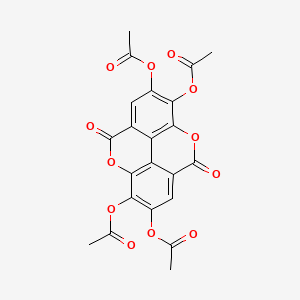
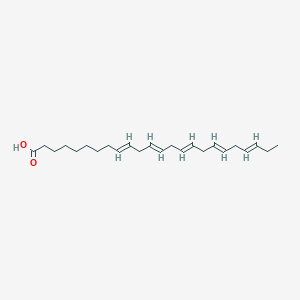
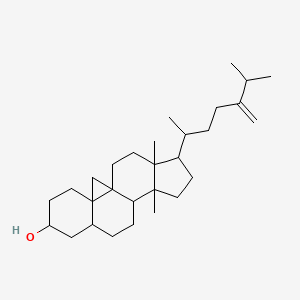

![(2S,3S,8aS,11S,12S,15aS)-2,12-Dihydroxy-7,15a-diisopropyl-20,20,21,21-tetramethyl-2,3:11,12-bisbutano-2,3,4,5,9,10,11,12,13,14,15,15a-dodecahydro-1H,8aH-8,16-dioxadicyclohepta[a,h]anthracene-14,15-dione](/img/structure/B1252618.png)
